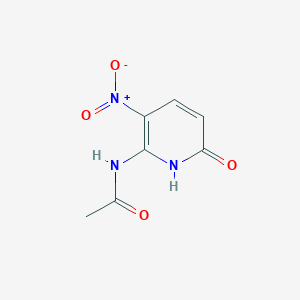
N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)acetamide” is an organic compound . It is a derivative of benzanilides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular structure of “N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)acetamide” includes a dihydropyridinone ring system and a naphthalene group, which makes it highly stable and resistant to degradation.Physical And Chemical Properties Analysis
“N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)acetamide” is a powder with a molecular weight of 197.15 . The compound is slightly soluble in ethanol, methanol, and dimethyl sulfoxide, but insoluble in water .Aplicaciones Científicas De Investigación
Xanthine Oxidase Inhibition
N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)acetamide: has been explored as a potential inhibitor of xanthine oxidase (XO), an enzyme involved in the metabolic pathway of purine degradation . XO inhibitors are crucial for treating hyperuricemia and related diseases, such as gout. The compound’s interaction with key residues of the XO protein, like Glu802 and Arg880, through hydrogen bonds and hydrophobic interactions, makes it a candidate for novel therapeutic agents targeting XO.
Drug Design and Development
The compound’s structure has been utilized in the design and development of new drugs through in silico studies, including three-dimensional quantitative structure–activity relationship (3D-QSAR) models, molecular docking, and pharmacophore modeling . These studies help in understanding the pharmacological characteristics essential for activity and in identifying new hit compounds with potential therapeutic applications.
Pharmacophore Modeling
Pharmacophore modeling involves identifying and representing the spatial arrangement of features that are necessary for a molecule to interact with a specific biological targetN-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)acetamide has been part of studies to construct pharmacophore models that can guide the synthesis of new compounds with desired biological activities .
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the stability of drug-receptor interactions over time. The compound has been subjected to MD simulations to assess its stability within the binding pocket of target proteins, which is crucial for predicting the efficacy and duration of action of potential drugs .
Virtual Screening
Virtual screening is a computational technique used to evaluate a large number of compounds quickly. The compound’s structural features have been used to screen virtual libraries to identify new molecules that might exhibit desirable biological activities, such as inhibitory effects on specific enzymes .
ADME Prediction
The compound’s physicochemical properties, such as solubility and permeability, are analyzed to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This is vital for assessing the drug-likeness of a compound and its potential as a therapeutic agent .
Safety and Hazards
The compound is associated with several hazard statements including H302, H317, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
N-(3-nitro-6-oxo-1H-pyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-4(11)8-7-5(10(13)14)2-3-6(12)9-7/h2-3H,1H3,(H2,8,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRPEMDJIZOMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=O)N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]-4,5-dimethoxybenzoate](/img/structure/B2972814.png)
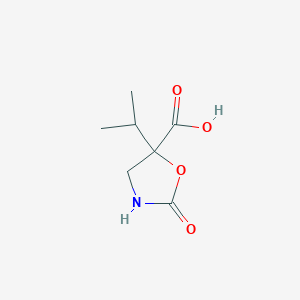
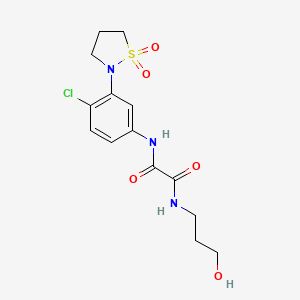
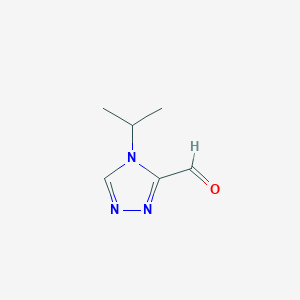

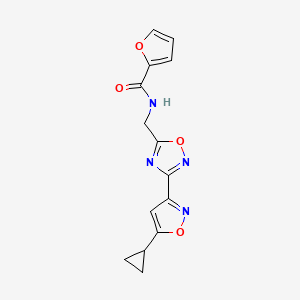
![N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide](/img/structure/B2972821.png)
![Benzo[d][1,3]dioxol-5-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2972823.png)

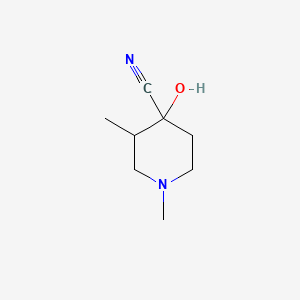
![2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2972831.png)

![N-(3-(dimethylamino)propyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2972833.png)
![[4-(1-Cyanocyclopentyl)phenyl]boronic acid](/img/structure/B2972836.png)